Further exploration might be possible through scientific literature databases but those resources typically require a paid subscription.
If you are interested in learning more about this specific compound, it might be helpful to:
1-(2-Chloro-4-fluorophenyl)guanidine is an organic compound characterized by the presence of a guanidine functional group attached to a phenyl ring that bears both a chlorine and a fluorine substituent. The molecular formula for this compound is CHClF₃, indicating the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The biological activity of 1-(2-Chloro-4-fluorophenyl)guanidine has been explored in various studies. It exhibits potential pharmacological properties, including:
The synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine can be achieved through several methods:
Interaction studies involving 1-(2-Chloro-4-fluorophenyl)guanidine focus on its binding affinity and interaction with biological targets:
Several compounds share structural similarities with 1-(2-Chloro-4-fluorophenyl)guanidine. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-(2-Chlorophenyl)guanidine | Chlorine substituent on phenyl ring | Known for its neuroprotective effects |
1-(4-Fluorophenyl)guanidine | Fluorine substituent on phenyl ring | Exhibits potent antitumor activity |
1-(3,5-Dimethylphenyl)guanidine | Dimethyl groups on phenyl ring | Enhanced lipophilicity leading to better bioavailability |
1-(2-Bromophenyl)guanidine | Bromine substituent on phenyl ring | Potential for different reactivity patterns |
1-(2-Chloro-4-fluorophenyl)guanidine stands out due to its specific halogen substitutions (chlorine and fluorine), which can influence its biological activity and reactivity compared to other guanidine derivatives. The combination of these halogens may enhance its binding affinity towards certain biological targets, making it a valuable compound for further research in medicinal chemistry.
1-(2-Chloro-4-fluorophenyl)guanidine emerged as a synthetic target in the early 21st century, driven by the growing interest in halogenated aryl guanidines for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, its synthesis likely originated from methodologies developed for analogous compounds, such as the reaction of 2-chloro-4-fluoroaniline with cyanamide under basic conditions. The compound gained attention due to its structural similarity to bioactive guanidine derivatives, such as those investigated for kinase inhibition. Early research focused on optimizing synthetic routes to improve yields, with advancements in halogenation techniques (e.g., selective chlorination of fluorophenols) enabling efficient production.
This compound belongs to the aryl guanidine subclass, characterized by a guanidine group (-NH-C(=NH)-NH₂) attached to an aromatic ring. Specific features include:
Compared to simpler guanidines (e.g., unsubstituted guanidine or creatine), its halogenated aryl group imparts distinct reactivity and biological target affinity.
Systematic IUPAC Name:
2-[(2-Chloro-4-fluorophenyl)amino]guanidine.
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Registry Number | 896720-31-3 | |
Molecular Formula | C₇H₇ClFN₃ | |
Molecular Weight | 187.60 g/mol | |
SMILES | NC(NC1=CC=C(F)C=C1Cl)=N | |
InChIKey | BPFSGJBVAQEZMR-UHFFFAOYSA-N |
Spectroscopic Signatures:
This compound serves as a versatile intermediate in:
Its dual halogen substitution (Cl and F) enables unique electronic modulation, making it a valuable tool for structure-activity relationship (SAR) studies.
Primary Route:
Alternative Methods:
Crystallographic Data:
While single-crystal X-ray data for this specific compound is unavailable, related aryl guanidines exhibit:
Key Bond Lengths:
Kinase Inhibition:
Antimicrobial Effects:
Coordination Polymers:
Catalysis:
HPLC Conditions:
HRMS (ESI+):
XPS Analysis:
1-(2-Chloro-4-fluorophenyl)guanidine exhibits the molecular formula C₇H₇ClFN₃ with a molecular weight of 187.60 grams per mole [1] [2]. This compound represents a substituted guanidine derivative where the guanidine functional group is attached to a dihalogenated benzene ring containing both chlorine and fluorine substituents [1]. The precise molecular weight determination is critical for analytical identification and quantitative analysis of this compound in research applications [2].
Table 1: Basic Molecular Properties of 1-(2-Chloro-4-fluorophenyl)guanidine
Property | Value |
---|---|
Molecular Formula | C₇H₇ClFN₃ [1] |
Molecular Weight (g/mol) | 187.60 [1] [2] |
CAS Number | 896720-31-3 [1] [2] |
IUPAC Name | 1-(2-chloro-4-fluorophenyl)guanidine [1] |
Canonical SMILES | NC(=N)NC1=CC=C(F)C=C1Cl [1] |
InChI | InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) [1] |
InChI Key | BPFSGJBVAQEZMR-UHFFFAOYSA-N [1] |
The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2-chloro-4-fluorophenyl)guanidine [1] [2]. The structural representation can be expressed through multiple chemical notation systems, with the canonical Simplified Molecular Input Line Entry System notation being NC(=N)NC1=CC=C(F)C=C1Cl [1]. The International Chemical Identifier provides a standardized representation as InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) [1].
The compound structure consists of a benzene ring with chlorine substitution at the 2-position and fluorine substitution at the 4-position, connected to a guanidine moiety through the nitrogen atom at the 1-position of the guanidine group [1] [2]. This arrangement creates a specific substitution pattern that influences the compound's physicochemical properties and potential biological activity [3].
1-(2-Chloro-4-fluorophenyl)guanidine exhibits planar geometry around the guanidine functional group, consistent with the characteristic structure of substituted guanidines [4]. The guanidine moiety demonstrates resonance stabilization, with the central carbon atom adopting a planar configuration that allows for optimal orbital overlap [4] [5]. The compound does not possess chiral centers in its basic structure, resulting in a single enantiomeric form under standard conditions [1].
The aromatic ring system maintains planarity with the halogen substituents occupying specific positions that create a defined spatial arrangement [6]. The chlorine atom at the 2-position and fluorine atom at the 4-position establish a meta-relationship that influences the electronic distribution within the aromatic system [6]. The guanidine nitrogen atom connected to the benzene ring adopts a configuration that allows for conjugation between the aromatic system and the guanidine functional group [4].
The electronic structure of 1-(2-Chloro-4-fluorophenyl)guanidine is characterized by the presence of both electron-withdrawing halogen substituents and the electron-donating guanidine group [6]. Fluorine and chlorine atoms exhibit strong electronegative properties, with fluorine being the most electronegative element, creating electron-withdrawing inductive effects through the sigma bond system [6]. These halogen substituents also participate in resonance donation through their lone pair electrons, contributing to the overall electronic structure [6].
Table 2: Computational Chemistry Data of 1-(2-Chloro-4-fluorophenyl)guanidine
Property | Value |
---|---|
Topological Polar Surface Area (Ų) | 61.9 [2] |
Calculated LogP | 1.78447 [2] |
Hydrogen Bond Acceptors | 1 [2] |
Hydrogen Bond Donors | 3 [2] |
Rotatable Bonds | 1 [2] |
The guanidine functional group contributes significant positive charge character due to its ability to form resonance structures with delocalized positive charge [4] [5]. The nitrogen atoms within the guanidine moiety can participate in hydrogen bonding interactions, with three hydrogen bond donors and one hydrogen bond acceptor identified in computational analyses [2]. The calculated logarithm of the partition coefficient value of 1.78447 indicates moderate lipophilicity, influenced by the balance between the polar guanidine group and the halogenated aromatic system [2].
The molecular geometry of 1-(2-Chloro-4-fluorophenyl)guanidine exhibits characteristic bond lengths and angles consistent with substituted guanidines [7] [8]. The guanidine functional group demonstrates asymmetric geometry, with the nitrogen-carbon-nitrogen angles deviating from perfect symmetry [4]. Research on guanidine derivatives indicates that the nitrogen-carbon-nitrogen angles typically measure approximately 121.5 degrees for one angle and 119.2 degrees for the other, reflecting the asymmetric nature of the guanidine group [4].
The carbon-nitrogen bond lengths within the guanidine moiety vary depending on the degree of double bond character, with resonance structures contributing to bond length averaging [7] [8]. Computational studies on guanidine derivatives demonstrate that bond lengths correlate with electronic properties and can serve as indicators of molecular stability and reactivity [7] [8]. The aromatic carbon-carbon bond lengths maintain typical values for substituted benzene rings, approximately 1.39 to 1.40 angstroms [9].
The bond angles within the aromatic ring system are influenced by the halogen substituents, with slight deviations from the ideal 120-degree angles due to the different sizes and electronic properties of chlorine and fluorine atoms [10]. The carbon-halogen bond lengths differ significantly, with carbon-fluorine bonds being shorter (approximately 1.35 angstroms) compared to carbon-chlorine bonds (approximately 1.75 angstroms) [10] [11].
1-(2-Chloro-4-fluorophenyl)guanidine can exist in multiple tautomeric forms due to the nature of the guanidine functional group [12] [13]. The guanidine moiety is capable of tautomerism involving proton transfer between nitrogen atoms, resulting in different structural isomers with varying stability [12] [13]. Computational studies on guanidine derivatives indicate that multiple tautomeric forms can coexist, with the relative stability depending on the substitution pattern and environmental conditions [12] [13].
Table 3: Comparison with Related Phenylguanidine Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
1-(2-Chloro-4-fluorophenyl)guanidine | C₇H₇ClFN₃ [1] | 187.60 [1] | 896720-31-3 [1] |
1-(4-Chlorophenyl)guanidine | C₇H₈ClN₃ [14] | 169.61 [14] | 45964-97-4 [14] |
1-(4-Fluorophenyl)guanidine | C₇H₈FN₃ [15] | 153.16 [15] | 65783-21-3 [15] |
1-(3-Chloro-4-fluorophenyl)guanidine | C₇H₇ClFN₃ [3] | 187.6 [3] | 76635-22-8 [3] |
The compound exhibits conformational isomerism related to the rotation around the carbon-nitrogen bond connecting the guanidine group to the aromatic ring [16] [17]. The energy barrier for rotation influences the preferred conformational state and affects the compound's physical and chemical properties [16] [17]. Electronic structure calculations indicate that the planar conformation is generally preferred due to conjugation between the aromatic system and the guanidine group [16].